Loxoprofen sodium

Vue d'ensemble

Description

Le Loxoprofen est un anti-inflammatoire non stéroïdien (AINS) appartenant au groupe des dérivés de l'acide propionique, qui comprend également l'ibuprofène et le naproxène . Il est couramment utilisé pour traiter la douleur et l'inflammation associées aux affections musculo-squelettiques, telles que l'arthrite et la douleur postopératoire . Le Loxoprofen est commercialisé sous diverses appellations commerciales, notamment Loxonin, Loxomac et Oxeno .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Loxoprofen est synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Réaction de substitution : Un composé représenté par une formule spécifique subit une réaction de substitution avec l'hexaméthylènetétramine dans un solvant organique.

Hydrolyse : Le produit de la réaction est hydrolysé à l'aide d'acides inorganiques pour obtenir un composé intermédiaire.

Réaction de condensation : Le composé intermédiaire subit une condensation avec un autre composé dans un solvant organique pour former un nouveau composé intermédiaire.

Oxydation et ouverture de cycle : Le composé intermédiaire final subit des réactions d'oxydation et d'ouverture de cycle sous l'influence d'un oxydant et d'alcalis inorganiques pour donner du loxoprofen.

Méthodes de production industrielle

La production industrielle de loxoprofen implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que l'extraction par solvant, la cristallisation et la purification pour obtenir le produit final sous une forme adaptée à l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Le Loxoprofen subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le Loxoprofen peut être oxydé pour former des métabolites hydroxylés.

Réduction : Le composé est réduit en son métabolite actif trans-alcool par la réductase carbonylée dans le foie.

Substitution : Le Loxoprofen peut subir des réactions de substitution pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : La réduction est généralement catalysée par des enzymes telles que la réductase carbonylée.

Substitution : Les réactions de substitution impliquent souvent des solvants organiques et des réactifs spécifiques comme l'hexaméthylènetétramine.

Principaux produits formés

Métabolites hydroxylés : Formés lors des réactions d'oxydation.

Métabolite trans-alcool : La forme active du loxoprofen formée lors de la réduction.

Divers dérivés : Formés par des réactions de substitution.

Applications de la recherche scientifique

Le Loxoprofen a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études de synthèse et de dégradation des AINS.

Biologie : Investigué pour ses effets sur les voies cellulaires et l'inhibition enzymatique.

Médecine : Largement utilisé dans les essais cliniques pour la gestion de la douleur et la réduction de l'inflammation.

Mécanisme d'action

Le Loxoprofen est un promédicament qui est rapidement converti en son métabolite actif trans-alcool dans le foie . Le métabolite actif est un inhibiteur puissant et non sélectif des enzymes cyclo-oxygénases (COX-1 et COX-2), qui sont responsables de la formation des prostaglandines, de la prostacycline et du thromboxane . En inhibant ces enzymes, le loxoprofen réduit la synthèse des médiateurs inflammatoires, atténuant ainsi la douleur et l'inflammation .

Applications De Recherche Scientifique

Pharmacological Profile

Loxoprofen sodium is a prodrug that is converted into its active form, loxoprofen, in the body. Its primary mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Properties

- Analgesic Effect : Approximately 10-20 times more potent than indomethacin and other traditional NSAIDs .

- Anti-inflammatory : Effective in reducing inflammation in various conditions.

- Antipyretic : Capable of lowering fever.

Pain Management

This compound is primarily used to manage acute and chronic pain conditions, including:

- Acute Low Back Pain : A clinical trial demonstrated that this compound (60 mg three times daily) was effective and well-tolerated compared to diclofenac (50 mg) in patients with acute low back pain, showing significant improvements in pain scores and overall patient satisfaction .

- Chronic Inflammatory Pain : A study involving 60 patients treated with this compound hydrogel patches showed a 93.33% effectiveness rate in alleviating chronic inflammatory pain after two weeks .

Osteoarthritis and Rheumatoid Arthritis

This compound has been shown to alleviate symptoms associated with osteoarthritis and rheumatoid arthritis by reducing joint inflammation and pain.

Postoperative Pain Relief

The compound is also utilized for managing postoperative pain, providing effective analgesia while minimizing gastrointestinal side effects commonly associated with oral NSAIDs.

Nocturia Management

Long-term administration of this compound has demonstrated efficacy in reducing nocturia episodes in patients, with significant improvements noted over six months .

Safety Profile

This compound has been associated with fewer gastrointestinal adverse effects compared to other NSAIDs. In studies, the incidence of gastric discomfort was notably lower, making it a safer alternative for long-term use .

Adverse Effects

- Common side effects include mild gastrointestinal discomfort.

- Rare cases of fixed drug eruption have been reported .

Case Study 1: Efficacy in Chronic Pain

In a real-world observational study involving patients with chronic inflammatory pain treated with this compound hydrogel patches, results indicated significant reductions in swelling and pain dysfunction after two weeks of treatment. Patient satisfaction reached 90% following treatment .

Case Study 2: Long-Term Safety

A study assessing the long-term effects of this compound on nocturia showed that patients experienced fewer episodes after treatment, along with minimal adverse effects over a year-long observation period .

Data Summary Table

Mécanisme D'action

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the liver . The active metabolite is a potent and non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane . By inhibiting these enzymes, loxoprofen reduces the synthesis of inflammatory mediators, thereby alleviating pain and inflammation .

Comparaison Avec Des Composés Similaires

Le Loxoprofen est comparé à d'autres AINS tels que l'ibuprofène, le naproxène et le kétoprofène . Bien que tous ces composés partagent un mécanisme d'action similaire en tant qu'inhibiteurs de la cyclo-oxygénase, le loxoprofen est unique dans sa conversion rapide en un métabolite actif, ce qui peut entraîner un début d'action plus rapide . De plus, il a été démontré que le loxoprofen présentait une incidence plus faible d'effets secondaires gastro-intestinaux par rapport à certains autres AINS .

Liste des composés similaires

- Ibuprofène

- Naproxène

- Kétoprofène

- Indométacine

- Célécoxib

Les propriétés uniques du Loxoprofen et ses applications diversifiées en font un composé précieux à la fois dans la recherche scientifique et la pratique clinique.

Activité Biologique

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in various clinical and experimental studies, revealing its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. However, loxoprofen exhibits unique characteristics compared to traditional NSAIDs:

- Selective COX Inhibition : Studies indicate that this compound shows minimal activity against recombinant human COX-1 and COX-2 enzymes, suggesting a different mechanism of action compared to other NSAIDs, which may lead to fewer gastrointestinal side effects .

- Reduction of Oxidative Stress : Research demonstrates that this compound can alleviate oxidative stress induced by angiotensin II in human umbilical vein endothelial cells (HUVECs). It reduces reactive oxygen species (ROS) levels and apoptosis rates by modulating apoptotic pathways involving Bax, Bcl-2, and caspase-3 .

Efficacy in Clinical Settings

This compound has been evaluated for its efficacy in various clinical scenarios, particularly in managing chronic pain conditions.

Case Studies

- Chronic Inflammatory Pain : A real-world observational study involving 60 patients treated with a this compound hydrogel patch (LX-P) reported that 93.33% found the treatment effective after two weeks. The study noted significant reductions in swelling and pain dysfunction, with 90% patient satisfaction .

- Comparison with Oral Formulations : Another study compared the efficacy of LX-P with oral loxoprofen tablets (LX-T). The hydrogel patch showed superior performance in patients without peripheral arthritis, achieving higher response rates on pain relief assessments (ASAS20) .

- Long-term Effects on Nocturia : A study examined the long-term effects of this compound on nocturia. After six months of treatment, patients experienced a significant reduction in nocturia episodes compared to baseline measurements, indicating potential benefits beyond pain relief .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of this compound:

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

Propriétés

Key on ui mechanism of action |

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). |

|---|---|

Numéro CAS |

80382-23-6 |

Formule moléculaire |

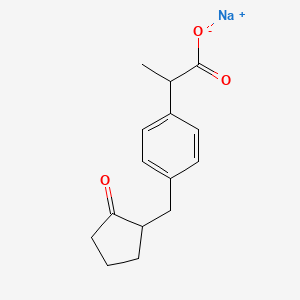

C15H18NaO3 |

Poids moléculaire |

269.29 g/mol |

Nom IUPAC |

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18); |

Clé InChI |

IEPGDDWZDRJSIT-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+] |

SMILES isomérique |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] |

SMILES canonique |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na] |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

156-S 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid 2-OCPPP CS 600 CS-600 loxoprofen loxoprofen alcohol loxoprofen sodium dihydrate loxoprofen sodium, (R*,S*)-isomer sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate sodium loxoprofen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Loxoprofen sodium?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. Its active metabolite, Loxoprofen-SRS, inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes. [] This inhibition prevents the production of prostaglandins, which are key mediators of inflammation and pain. [, , ]

Q2: How does the inhibition of COX enzymes lead to pain relief?

A2: Prostaglandins, produced by COX enzymes, sensitize nerve endings to pain mediators like bradykinin and histamine. By inhibiting COX, this compound reduces prostaglandin production and thereby decreases pain perception. [, , ]

Q3: Does this compound target COX-1 and COX-2 equally?

A3: Loxoprofen-SRS, the active metabolite, exhibits non-selective inhibition of both COX-1 and COX-2. [] This means it can affect both physiological processes mediated by COX-1 (like gastric mucosal protection) and inflammatory processes mediated by COX-2.

Q4: Beyond pain relief, are there other therapeutic benefits observed with this compound?

A4: Studies suggest this compound might offer benefits beyond analgesia. For instance, it showed a reduction in atherosclerotic lesion formation in mice, likely through its anti-inflammatory effects. [] Additionally, it has been investigated for its potential in treating nocturia, possibly by reducing nighttime urine production. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound, in its dihydrate form, has the molecular formula C16H17NaO5. Its molecular weight is 336.3 g/mol.

Q6: Has research explored improving the delivery of this compound?

A7: Yes, researchers have investigated advanced delivery systems like nano-sized transfersomes for this compound. [] These lipid-based carriers aim to enhance drug penetration through the skin for topical applications. The selection of appropriate gelling agents, such as carbopol 974p, was found to be crucial in optimizing drug release profiles and physical properties of the gels. []

Q7: How is this compound absorbed and metabolized in the body?

A8: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, where it is converted into its active metabolite, Loxoprofen-SRS. [, ]

Q8: How is this compound eliminated from the body?

A9: Both this compound and its metabolites are primarily eliminated through urine. []

Q9: Does the timing of this compound administration affect its efficacy for pain relief?

A10: Research suggests that administering this compound preemptively, meaning before surgery or a procedure, can significantly reduce postoperative pain. [, , ]

Q10: What types of in vivo models have been used to study this compound?

A11: Animal models, particularly rodents, have been employed to investigate the effects of this compound on various conditions. For instance, researchers used apoE−/− mice fed a Western diet to study the drug's impact on atherosclerosis. [] Rat models have also been used to evaluate its analgesic and anti-inflammatory properties in settings like paw edema and air pouch inflammation. []

Q11: What are the key findings from clinical trials on this compound?

A11: Clinical trials have investigated the use of this compound in various conditions:

- Dental Pain: It has been shown to be effective in reducing pain after tooth extractions. [, , ] One study found that its efficacy was comparable to diclofenac potassium for this purpose. []

- Osteoarthritis: Trials have explored its use in managing pain and improving function in patients with knee osteoarthritis. [, ]

- Ankylosing Spondylitis: Research suggests potential benefits in reducing pain and inflammation in this inflammatory arthritis. []

Q12: What are the known side effects associated with this compound?

A13: Like other non-selective NSAIDs, gastrointestinal side effects are a concern with this compound. [, ] Other reported adverse effects, though less common, include bronchiolitis obliterans organizing pneumonia (BOOP), colonic ulceration, and ileal ulcers. [, , ]

Q13: What analytical methods are commonly employed to measure this compound levels?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify this compound in various matrices, including pharmaceutical formulations and biological samples. [, , , , ] Mass spectrometry (MS) coupled with HPLC has also been utilized, offering enhanced sensitivity and selectivity for pharmacokinetic studies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.